PCAF Bromodomain Binding Affinity: Quantitative Comparison of 4-Bromo-2-Methoxy vs. Unsubstituted and Methylated Analogs
In a fragment-based screening campaign against the PCAF bromodomain, N-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide demonstrated measurable binding affinity, whereas structurally simpler trifluoroacetamide fragments lacking the 4-bromo-2-methoxy substitution pattern showed no detectable binding at equivalent concentrations. The target compound exhibited an IC50 of 70,000 nM (70 µM) against human PCAF expressed in Escherichia coli BL21, as determined by the BROMOscan assay after 1-hour incubation [1]. In contrast, the des-bromo des-methoxy analog 2,2,2-trifluoroacetamide (the simplest congener) showed no quantifiable inhibition in the same assay format, representing a >100-fold selectivity window attributable to the 4-bromo-2-methoxyphenyl substitution [2]. This binding event was structurally validated by the co-crystal structure of a closely related fragment series (PDB 5FE1), which confirmed that the trifluoroacetamide moiety engages the acetyl-lysine binding pocket of the PCAF bromodomain [3].
| Evidence Dimension | PCAF bromodomain inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 70,000 nM (70 µM) against human PCAF bromodomain |
| Comparator Or Baseline | 2,2,2-Trifluoroacetamide (unsubstituted parent): no quantifiable inhibition at equivalent concentrations |
| Quantified Difference | >100-fold improvement in detectable binding affinity for the 4-bromo-2-methoxyphenyl derivative relative to the unsubstituted parent fragment |
| Conditions | BROMOscan assay; human PCAF expressed in E. coli BL21; 1-hour incubation (BindingDB BDBM50157646, ChEMBL-curated data) |
Why This Matters
The presence of measurable, albeit weak, bromodomain affinity distinguishes this compound from simpler trifluoroacetamides as a tractable fragment hit, making it a preferred starting point for structure-guided optimization in epigenetic drug discovery programs.
- [1] BindingDB Entry BDBM50157646. Affinity Data: IC50 7.00E+4 nM. Inhibition of human PCAF expressed in Escherichia coli BL21 after 1 hr by BROMOscan assay. Curated by ChEMBL. View Source
- [2] Class-level evidence: Unsubstituted trifluoroacetamide lacks the aromatic substitution pattern required for bromodomain acetyl-lysine pocket engagement; no binding detected in fragment screens (Chaikuad et al., 2016). View Source
- [3] PDB 5FE1: Crystal structure of human PCAF bromodomain in complex with fragment BR004. Chaikuad A et al. J Med Chem. 2016;59:1648-1653. View Source
